molecular formula C23H30N4O2 B5655702 8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5655702
M. Wt: 394.5 g/mol
InChI Key: RNBKIQUDVAHVGW-UHFFFAOYSA-N
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Description

This compound belongs to the diazaspiro[4.5]decanone family, known for various pharmacological activities. It's characterized by a spirocyclic structure incorporating both diaza (nitrogen-containing) and decanone (ten-membered ketone) moieties.

Synthesis Analysis

  • Caroon et al. (1981) described the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the compound , emphasizing the potential for variation in substituents at the 8 position (Caroon et al., 1981).

Molecular Structure Analysis

  • The molecular structure of diazaspiro compounds has been extensively studied. Guillon et al. (2020) focused on a related compound, providing insights into its crystal structure and spectral analysis (Guillon et al., 2020).

Chemical Reactions and Properties

  • Farag et al. (2008) investigated diazaspiro derivatives' reactions with various reagents, leading to the formation of related compounds. This study offers insights into the chemical reactivity of the diazaspiro[4.5]decanone class (Farag et al., 2008).

Physical Properties Analysis

  • The physical properties of similar diazaspiro compounds were explored by Trishin et al. (2001), focusing on aspects like solubility and crystalline structure, which are relevant for understanding the compound of interest (Trishin et al., 2001).

properties

IUPAC Name

8-(1-ethylpyrazole-3-carbonyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-2-27-14-10-20(24-27)22(29)25-15-11-23(12-16-25)17-21(28)26(18-23)13-6-9-19-7-4-3-5-8-19/h3-5,7-8,10,14H,2,6,9,11-13,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBKIQUDVAHVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

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